Cefovecin is a semi-synthetic broad-spectrum antibacterial agent classified under the cephalosporin group of antibiotics. Its chemical structure is characterized by the formula (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monosodium salt. The compound is primarily used in veterinary medicine for treating skin infections in dogs and cats, particularly those caused by susceptible strains of bacteria such as Staphylococcus intermedius and Streptococcus canis .
Cefovecin is notable for its long half-life, allowing for a single subcutaneous dose to provide therapeutic effects over an extended duration, typically up to 14 days . This unique pharmacokinetic profile makes it a preferred choice in clinical settings where compliance with multiple doses may be challenging.
Cefovecin acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for the formation of the peptidoglycan layer in the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to bacterial cell death [].
Information on specific decomposition reactions or interactions with other chemicals is limited due to the proprietary nature of Cefovecin.
Cefovecin is generally well-tolerated in animals []. However, potential side effects include:
Cefovecin is not approved for use in pregnant or lactating animals [].
Cefovecin is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against various pathogens commonly associated with skin, urinary tract, and periodontal infections in dogs and cats [].
Similar to other cephalosporins, cefovecin works by inhibiting bacterial cell wall synthesis. It binds to specific enzymes called penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the bacteria from forming a strong and rigid cell wall, leading to cell death [].
A key feature of cefovecin is its long-acting nature. Unlike many other antibiotics that require multiple daily doses, a single administration of cefovecin can provide sustained therapeutic effect for up to 14 days in dogs and cats []. This prolonged activity is attributed to its high protein binding and slow elimination from the body.
While primarily used in veterinary medicine for treating bacterial infections in dogs and cats, cefovecin has also been explored in scientific research for various applications:
The synthesis process has been optimized to ensure high yields and purity levels suitable for pharmaceutical applications .
Cefovecin exhibits broad-spectrum antibacterial activity against various gram-positive and some gram-negative bacteria. Its efficacy is particularly noted against strains like Staphylococcus intermedius, which are commonly implicated in skin infections in dogs and cats .
Pharmacokinetic studies reveal that cefovecin is rapidly absorbed following subcutaneous administration, achieving peak plasma concentrations within hours. In dogs, the elimination half-life ranges from approximately 5.5 to 6.9 days, while in cats, it can extend up to 6.9 days . The drug is primarily excreted unchanged via the kidneys, with high plasma protein binding rates (approximately 98% in dogs and 99% in cats), which may influence its interaction with other medications .
Cefovecin is primarily utilized in veterinary medicine for:
Additionally, cefovecin has been studied for potential interactions with other drugs due to its high protein binding capacity, which can affect the pharmacokinetics of concurrently administered medications .
Studies indicate that cefovecin can interact with other highly protein-bound drugs such as non-steroidal anti-inflammatory drugs (NSAIDs), furosemide, doxycycline, and ketoconazole. These interactions may lead to increased free drug concentrations due to competition for protein binding sites .
Adverse reactions have been noted when cefovecin is administered alongside other cephalosporins or NSAIDs, including potential myelotoxicity or altered laboratory test results (e.g., false positives in urine tests) .
Cefovecin shares structural similarities with other cephalosporins but stands out due to its unique pharmacokinetic properties and single-dose administration capability. Below are some similar compounds:
Compound Name | Class | Unique Features |
---|---|---|
Cefazolin | Cephalosporin | Shorter half-life; requires multiple doses |
Cefotaxime | Cephalosporin | Broader spectrum; more frequent dosing required |
Ceftiofur | Cephalosporin | Used mainly in livestock; different spectrum |
Ceftriaxone | Cephalosporin | Broad-spectrum; primarily used in human medicine |
Cefalexin | Cephalosporin | Oral formulation; shorter duration of action |
Cefovecin's ability to maintain therapeutic levels for an extended period after a single injection distinguishes it from these other compounds, making it particularly advantageous in veterinary practices where ease of administration is crucial .
Third-generation cephalosporins emerged in the late 1970s and early 1980s as a response to increasing bacterial resistance to earlier β-lactam antibiotics. These agents were engineered to address limitations in spectrum and stability, particularly against gram-negative pathogens. Key milestones include:
The development of these compounds was driven by structural modifications at the C-3 and C-7 positions of the cephalosporin core, which improved β-lactamase resistance and expanded gram-negative coverage. Japanese pharmaceutical firms played a pivotal role in advancing third-generation cephalosporins, introducing seven of the ten major derivatives between 1978 and 1987.
Cefovecin, a semisynthetic third-generation cephalosporin, was specifically designed for veterinary applications. Its development timeline includes:
The synthesis of cefovecin involves a multi-step process:
Cefovecin is classified as a third-generation cephalosporin based on its structural and functional properties:
Unlike fourth-generation cephalosporins (e.g., cefepime), cefovecin lacks zwitterionic properties, limiting its activity against Pseudomonas aeruginosa. Its classification remains debated due to its veterinary exclusivity and unique pharmacokinetics.
The term "extended-spectrum cephalosporins" (ESCs) refers to third- and fourth-generation agents with enhanced activity against gram-negative bacteria. Cefovecin’s development reflects broader trends in ESC evolution:
Cefovecin’s chemical structure—particularly its C-7 methoxyimino and C-3 tetrahydrofuran groups—represents a deliberate effort to balance spectrum breadth with pharmacokinetic longevity. These modifications align with the historical trajectory of ESCs, which prioritize enzymatic stability and tissue penetration over broad-spectrum gram-positive activity.
Cefovecin represents a semisynthetic, third-generation cephalosporin antibiotic characterized by a complex bicyclic structure containing seventeen carbon atoms, nineteen hydrogen atoms, five nitrogen atoms, six oxygen atoms, and two sulfur atoms [1]. The molecular framework consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the characteristic cephalosporin nucleus [1] [21]. This bicyclic system serves as the structural foundation upon which various substituents are attached to confer specific pharmacological properties [25].
The complete International Union of Pure and Applied Chemistry nomenclature identifies cefovecin as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]. The structural representation reveals three distinct regions of substitution: the C3 position bearing a tetrahydrofuran ring system, the C7 position featuring an acylamino side chain with aminothiazole and methoxyimino functionalities, and the C2 position containing a carboxylic acid group [1] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₉N₅O₆S₂ | PubChem [1] |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem [1] |
InChI Key | ZJGQFXVQDVCVOK-QFKLAVHZSA-N | PubChem [1] |
CAS Registry Number | 234096-34-5 | Chemical Book [13] |
The stereochemical configuration of cefovecin encompasses multiple chiral centers and geometric isomerism, contributing significantly to its biological activity and pharmacological properties [1] [3]. The compound contains three defined atom stereocenters and one defined bond stereocenter, resulting in a highly specific three-dimensional arrangement essential for optimal receptor binding and antimicrobial efficacy [1].
The beta-lactam ring system exhibits absolute configurations of 6R and 7R, where the C6 position maintains an R-configuration with alpha-oriented hydrogen and beta-oriented substituent attachment [1] [6]. The C7 position demonstrates R-configuration characterized by beta-oriented acylamino side chain positioning [1]. This stereochemical arrangement is critical for penicillin-binding protein recognition and subsequent inhibition of bacterial cell wall synthesis [5].
The tetrahydrofuran ring attached at the C3 position displays S-configuration at its C2 carbon, designated as (2S)-tetrahydrofuran-2-yl or (2S)-oxolan-2-yl [1] [29]. This specific stereochemical orientation influences the compound's pharmacokinetic properties, particularly protein binding and metabolic stability [29].
The methoxyimino group present in the C7 acylamino side chain exhibits Z-geometric configuration, representing a critical structural feature for third-generation cephalosporin activity [1] [30]. The Z-configuration of the oxime functionality enhances resistance to beta-lactamase enzymes and contributes to broad-spectrum antibacterial activity against gram-negative pathogens [30] [32].
Stereocenter | Configuration | Description |
---|---|---|
C6 (Beta-lactam ring) | R | Alpha-oriented hydrogen, beta-oriented substituent [1] |
C7 (Beta-lactam ring) | R | Beta-oriented acylamino side chain [1] |
C2 (Tetrahydrofuran ring) | S | S-configuration at tetrahydrofuran C2 [1] |
Z-Double bond (Oxime group) | Z | Z-configuration of methoxyimino group [1] |
Cefovecin incorporates multiple functional groups that collectively determine its chemical reactivity, biological activity, and physicochemical characteristics [1] [21]. The beta-lactam ring constitutes the primary reactive center, containing a highly strained four-membered cyclic amide that readily undergoes nucleophilic attack by bacterial transpeptidase enzymes [21] [25]. This electrophilic carbonyl carbon serves as the critical site for covalent bond formation with penicillin-binding proteins [25].
The dihydrothiazine ring functions as a structural scaffold, providing enhanced stability compared to the five-membered thiazolidine ring found in penicillins [21] [25]. This six-membered ring system reduces susceptibility to certain beta-lactamases while maintaining the essential geometric requirements for enzyme binding [25].
The carboxylic acid group positioned at C2 represents an ionizable functionality crucial for formulation development and biological activity [24]. Under physiological conditions, this group exists predominantly in its deprotonated form, contributing to the compound's overall negative charge and influencing its interaction with biological membranes [13].
The aminothiazole ring system within the C7 side chain provides multiple sites for hydrogen bonding and electrostatic interactions with target enzymes [26] [32]. The amino group exhibits nucleophilic character, while the thiazole nitrogen atoms serve as potential hydrogen bond acceptors [26]. The methoxyimino group attached to this side chain enhances metabolic stability through steric protection and electronic effects [30] [32].
The tetrahydrofuran ring at the C3 position introduces additional hydrophobic character while providing conformational rigidity [29]. The oxygen atom within this ring system contributes to the overall hydrogen bonding capacity of the molecule [1].
Functional Group | Location | Chemical Significance |
---|---|---|
Beta-lactam ring | Bicyclic core | Essential for antibacterial activity [21] |
Dihydrothiazine ring | Bicyclic core | Structural framework, stability [25] |
Carboxylic acid | C2 position | Ionizable group, formulation [24] |
Amide (C7 side chain) | C7 position | Hydrogen bonding, receptor interaction [26] |
Methoxyimino group | Alpha to C7 amide | Enhanced stability, broad spectrum [30] |
Aminothiazole ring | Side chain terminus | Antibacterial activity enhancement [32] |
Tetrahydrofuran ring | C3 position | Pharmacokinetic modification [29] |
Thioether linkage | C3 methylene bridge | Metabolic stability [1] |
The molecular weight of cefovecin has been precisely determined as 453.5 grams per mole through computational analysis by PubChem 2.2 [1]. This molecular mass places cefovecin within the typical range for third-generation cephalosporins, which generally exhibit molecular weights between 400 and 600 daltons [1] [23]. The exact mass measurement of 453.07767569 daltons provides high-precision data essential for mass spectrometric identification and analytical method development [1].
The monoisotopic mass, calculated as 453.07767569 daltons, represents the mass of the molecule containing only the most abundant isotope of each element [1]. This value serves as a critical parameter for accurate mass determination in high-resolution mass spectrometry applications and structural confirmation studies [1].
Cefovecin demonstrates characteristic solubility behavior typical of third-generation cephalosporins, exhibiting high aqueous solubility due to its zwitterionic nature and multiple polar functional groups [1] [10]. The compound's solubility profile is significantly influenced by the presence of carboxylic acid and amino functionalities, which undergo ionization under physiological conditions [13].
The sodium salt form of cefovecin displays enhanced water solubility compared to the free acid, facilitating parenteral formulation development [6]. Similar cephalosporin compounds typically demonstrate solubility in aqueous media ranging from 10 to 100 milligrams per milliliter, depending on pH and ionic strength conditions [10] [14].
Organic solvent solubility remains limited due to the highly polar nature of the molecule, with the topological polar surface area contributing significantly to hydrophilic character [1]. The compound shows minimal solubility in non-polar organic solvents such as hexane or octane, consistent with its hydrophilic partition coefficient values [9].
The partition coefficient behavior of cefovecin reflects its hydrophilic nature and biological membrane permeability characteristics [1] [11]. The XLogP3 value of -0.9 indicates a predominantly hydrophilic compound with limited lipophilic character [1]. This negative logarithmic partition coefficient suggests preferential partitioning into the aqueous phase rather than organic phases such as octanol [11] [15].
Traditional octanol-water partition coefficient measurements for cephalosporins typically yield values ranging from -2 to 0, reflecting their polar nature and ionizable functional groups [11] [15]. The presence of multiple hydrogen bond donors and acceptors significantly influences partitioning behavior, favoring aqueous environments over lipophilic compartments [11].
The relatively low lipophilicity contributes to the compound's limited oral bioavailability and necessitates parenteral administration routes [11]. However, this hydrophilic character facilitates rapid distribution in extracellular fluid compartments and efficient renal elimination [15].
Computational analysis identifies cefovecin as containing three hydrogen bond donor sites and eleven hydrogen bond acceptor sites [1]. The hydrogen bond donors include the amino group within the aminothiazole ring, the carboxylic acid functionality, and the amide nitrogen in the C7 side chain [1] [12]. These donor sites contribute significantly to intermolecular interactions with biological targets and influence solubility characteristics [12].
The eleven hydrogen bond acceptor sites encompass oxygen atoms within the carboxylic acid, amide carbonyls, methoxyimino group, and tetrahydrofuran ring, along with nitrogen atoms in the thiazole and beta-lactam rings [1] [12]. This extensive hydrogen bonding capacity facilitates interactions with penicillin-binding proteins and contributes to the compound's biological activity [12].
The ratio of hydrogen bond acceptors to donors (11:3) indicates strong potential for intermolecular hydrogen bonding networks, influencing both solid-state properties and solution behavior [12]. This characteristic contributes to the compound's high melting point and aqueous solubility [12].
The topological polar surface area of cefovecin has been calculated as 210 Ų by Cactvs 3.4.8.18, representing the surface area occupied by polar atoms within the molecular structure [1] [16]. This value significantly exceeds the typical threshold of 140 Ų associated with good cellular permeability, indicating limited passive diffusion across biological membranes [17] [18].
The high topological polar surface area value reflects the numerous polar functional groups present within the molecule, including carboxylic acid, amide, amino, and ether functionalities [1] [17]. This extensive polar surface area contributes to the compound's hydrophilic character and influences its pharmacokinetic properties, particularly distribution and elimination [17] [18].
For comparison with other cephalosporins, the topological polar surface area of 210 Ų places cefovecin among the more polar members of this antibiotic class [16]. This characteristic correlates with limited blood-brain barrier penetration, as compounds with polar surface areas exceeding 90 Ų typically demonstrate restricted central nervous system access [17] [18].
The XLogP3 value of -0.9 for cefovecin indicates a predominantly hydrophilic compound with minimal lipophilic character [1]. This calculated partition coefficient, determined using the XLogP3 3.0 algorithm, provides insight into the compound's membrane permeability and distribution characteristics [1]. The negative value signifies preferential partitioning into aqueous phases rather than lipophilic environments [15].
This XLogP value positions cefovecin as moderately hydrophilic compared to other third-generation cephalosporins, where values typically range from -2 to 0 [15]. The relatively modest negative value suggests some degree of membrane interaction capability while maintaining predominantly hydrophilic behavior [15].
The XLogP calculation incorporates contributions from all functional groups within the molecule, with polar functionalities such as carboxylic acid and amino groups contributing negative values, while hydrophobic regions such as the tetrahydrofuran ring provide positive contributions [15]. The overall negative value reflects the predominance of polar functionality over hydrophobic character [15].
Cefovecin shares fundamental structural features with other third-generation cephalosporins while exhibiting distinctive modifications that confer unique pharmacological properties [1] [20] [23]. The core beta-lactam-dihydrothiazine bicyclic system remains conserved across all cephalosporin generations, providing the essential framework for antimicrobial activity [21] [39].
Comparative analysis with cefotaxime reveals shared structural elements including the aminothiazole-methoxyimino side chain at the C7 position, which contributes to enhanced gram-negative activity and beta-lactamase resistance [23] [32]. However, cefovecin distinguishes itself through the tetrahydrofuran substituent at the C3 position, replacing the conventional acetoxy methyl group found in cefotaxime [1] [23]. This modification significantly alters the compound's pharmacokinetic profile, particularly protein binding and elimination half-life [37].
Structural comparison with ceftriaxone highlights differences in both C3 and C7 substituents [23] [37]. While ceftriaxone incorporates a complex triazine derivative at the C3 position and extended heterocyclic system in the C7 side chain, cefovecin maintains a simpler tetrahydrofuran ring at C3 and standard aminothiazole-methoxyimino configuration at C7 [23]. These structural variations result in distinct pharmacokinetic behaviors, with ceftriaxone exhibiting an 8-hour half-life compared to cefovecin's extended 120-140 hour duration [37].
The C3 tetrahydrofuran ring represents a unique structural feature among third-generation cephalosporins, distinguishing cefovecin from compounds such as ceftazidime, which incorporates a pyridinium quaternary salt, and cefoperazone, which features a tetrazole derivative [23] [34]. This tetrahydrofuran modification contributes to enhanced protein binding and prolonged pharmacokinetic behavior [29].
Compound | Molecular Formula | C3 Substituent | C7 Side Chain | Key Structural Feature |
---|---|---|---|---|
Cefovecin | C₁₇H₁₉N₅O₆S₂ | Tetrahydrofuran-2-yl | Aminothiazole-methoxyimino | Oxolan ring at C3 [1] |
Cefotaxime | C₁₆H₁₇N₅O₇S₂ | Acetoxy methyl | Aminothiazole-methoxyimino | Standard acetoxy group [23] |
Ceftriaxone | C₁₈H₁₈N₈O₇S₃ | Triazine derivative | Triazine-methoxyimino | Extended heterocyclic system [23] |
Ceftazidime | C₂₂H₂₂N₆O₇S₂ | Pyridinium derivative | Aminothiazole-methoxyimino | Pyridinium quaternary salt [23] |
Cefoperazone | C₂₅H₂₇N₉O₈S₂ | Tetrazole derivative | Complex heterocyclic | Extended side chain system [23] |
The methoxyimino group configuration in cefovecin adopts the Z-geometric arrangement, consistent with other third-generation cephalosporins such as cefotaxime and ceftazidime [30] [32]. This shared structural feature contributes to enhanced beta-lactamase resistance and broad-spectrum antimicrobial activity characteristic of third-generation compounds [30].
Molecular complexity analysis reveals cefovecin with a complexity value of 820, positioning it between simpler compounds like cefotaxime (approximately 750) and more complex structures such as ceftriaxone (approximately 950) [1]. This intermediate complexity reflects the balance between structural sophistication and synthetic accessibility [1].